3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-6-15-10-4-3-8(11(13)14)5-9(10)12(7)2/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXUVNKYRSRFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1C)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include heating and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
Scientific Research Applications
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Group Variations
Table 1: Key Structural Features of Analogs
Biological Activity
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions. A common method includes the reaction of salicylaldehyde with a suitable amine followed by cyclization to form the benzoxazine ring. The introduction of the carboxylic acid group can occur through hydrolysis or direct functionalization during the synthesis process.
Anticancer Properties
Recent studies have shown that derivatives of benzoxazines exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. One study reported that certain benzoxazine derivatives displayed IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines including PC-3 and MDA-MB-231 . This suggests that modifications to the benzoxazine scaffold can enhance anticancer efficacy.
Neuropharmacological Effects
Another area of research focuses on the neuropharmacological properties of benzoxazines. A series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and tested for their antagonistic activity on serotonin receptors (5HT3). Notably, compounds with specific substituents exhibited high affinity (Ki = 0.019 nM) for these receptors, indicating potential use in treating anxiety and depression .
Antimicrobial Activity
Benzoxazines have also demonstrated antimicrobial properties. Research indicates that certain derivatives possess antifungal and antibacterial activities, making them candidates for developing new antimicrobial agents . The structural simplicity and accessibility of these compounds facilitate further modifications to enhance their biological activity.
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized a series of benzoxazine derivatives and evaluated their anti-proliferative activity against multiple cancer cell lines. The findings indicated that specific modifications led to improved efficacy compared to existing treatments .
| Compound | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| 14f | 7.84 | PC-3 |
| 14f | 16.2 | MDA-MB-231 |
Study on Neuropharmacological Effects
A pharmacological evaluation of benzoxazine derivatives showed that modifications at the 2-position significantly enhanced their receptor binding affinity. The introduction of methyl groups at this position was particularly effective in increasing antagonistic activity against serotonin receptors .
Q & A
Basic: What synthetic routes are commonly employed for 3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and how can reaction conditions be optimized for scalability?
Answer:
The synthesis typically involves cyclization of substituted aminophenol derivatives with carbonyl-containing precursors. A scalable method adapted from benzoxazine ester derivatives (e.g., ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) includes:
Esterification : Reacting 6-carboxy-substituted precursors with ethanol under acid catalysis (e.g., H₂SO₄) .
Cyclization : Using reagents like POCl₃ or PCl₃ to form the benzoxazine ring.
Purification : Recrystallization in ethanol or methanol yields >90% purity. Key optimization steps include:
- Temperature control (60–80°C) to minimize side reactions.
- Monitoring reaction progress via TLC or IR spectroscopy (e.g., carbonyl peak at ~1740 cm⁻¹) .
- Scalability requires inert atmosphere (N₂/Ar) to prevent oxidation.
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach is recommended:
Advanced: How do substituent variations on the benzoxazine core influence the compound's bioactivity, and what computational methods support this analysis?
Answer:
Substituent effects are studied via:
Structure-Activity Relationship (SAR) :
- Methyl groups at positions 3 and 4 enhance metabolic stability by reducing oxidative degradation .
- Carboxylic acid at position 6 improves water solubility for pharmacological applications .
Computational Modeling :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .
Advanced: What strategies resolve contradictions in reported solubility or stability data across different studies?
Answer:
Discrepancies often arise from polymorphic forms or solvent impurities. Mitigation strategies include:
Controlled Crystallization : Use polar aprotic solvents (e.g., DMSO) to isolate stable polymorphs .
Analytical Validation :
- DSC/TGA : Confirm thermal stability and detect hydrate formation .
- HPLC-PDA : Quantify degradation products under stress conditions (e.g., pH, temperature) .
Standardized Protocols : Adopt ICH guidelines for stability testing (e.g., 40°C/75% RH for accelerated aging) .
Basic: What are the recommended storage conditions to maintain the compound's stability over extended periods?
Answer:
- Temperature : Store at room temperature (20–25°C) in airtight containers .
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .
- Light Protection : Amber glassware or opaque packaging to avoid photodegradation .
Advanced: How can regioselective modification of the benzoxazine ring be achieved to target specific biological pathways?
Answer:
Regioselective functionalization methods include:
Formylation : Use Vilsmeier-Haack reagent (POCl₃/DMF) to introduce formyl groups at position 6 without disrupting the methyl substituents .
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids for C-C bond formation at electron-rich positions .
Protection/Deprotection : Temporarily block the carboxylic acid group using tert-butyl esters during ring modifications .
Basic: Which analytical chromatography methods are suitable for assessing purity, and how are method parameters validated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
